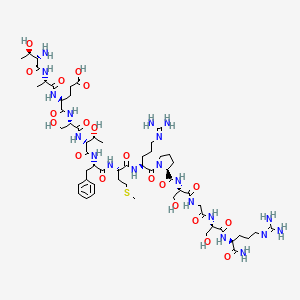
Lewis y Tetrasaccharide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lewis y Tetrasaccharide is a carbohydrate structure composed of four sugar residues. It is known for its presence on glycoproteins and glycolipids in various tissues. This oligosaccharide features a fucose residue attached to a Lewis-x trisaccharide core . It is a blood group-related carbohydrate that is expressed at high surface densities on the majority of epithelial carcinomas and is a promising target for antibody-based immunotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lewis y Tetrasaccharide involves the formation of glycosidic bonds between monosaccharide units. Common methodologies used for preparing O-glycosides include the Michael reaction, Fischer reaction, Koenigs-Knorr reaction, Helferich reaction, and the armed-disarmed approach . These reactions typically involve the condensation of a sugar fragment with an alcohol or another sugar moiety through an oxygen atom.
Industrial Production Methods
Industrial production of this compound is not extensively documented, but it generally follows similar synthetic routes as laboratory synthesis, with optimizations for scale-up. The use of automated glycan assembly and enzymatic synthesis are potential methods for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Lewis y Tetrasaccharide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and function of the tetrasaccharide for different applications.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include glycosyl donors, acceptors, and catalysts such as Lewis acids. Reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry and yield.
Major Products Formed
The major products formed from these reactions are typically modified tetrasaccharides with altered functional groups, which can be used for further biological or chemical studies.
Aplicaciones Científicas De Investigación
Lewis y Tetrasaccharide has been extensively studied for its involvement in cell adhesion, immune response, and the modulation of cell signaling pathways . It is commonly used to investigate carbohydrate-protein interactions due to its well-established presence on the surfaces of cancer cells. In medicine, it is a target for antibody-based immunotherapy, particularly in the treatment of epithelial carcinomas . Additionally, it is used in the study of glycan structures and their roles in various biological processes.
Mecanismo De Acción
The mechanism of action of Lewis y Tetrasaccharide involves its interaction with specific antibodies and cell surface receptors. It mediates cell adhesion by interacting with selectin ligands, which are crucial for the adhesion between tumor cells and the endothelium . The binding of this compound to its targets can initiate signaling pathways that influence cell migration, proliferation, and survival .
Comparación Con Compuestos Similares
Similar Compounds
Lewis-X trisaccharide: A trisaccharide core structure similar to Lewis y Tetrasaccharide but lacks one fucose residue.
Sialyl Lewis X: A tetrasaccharide with a sialic acid residue, involved in leukocyte trafficking.
Sialyl Lewis A: Another sialylated tetrasaccharide, similar in function to Sialyl Lewis X.
Uniqueness
This compound is unique due to its specific structure and the presence of two fucose residues, which confer distinct biological properties. Its high expression on epithelial carcinomas makes it a valuable target for cancer therapy .
Propiedades
Número CAS |
82993-43-9 |
|---|---|
Fórmula molecular |
C26H45NO19 |
Peso molecular |
675.6 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-1-oxo-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-7-13(33)16(36)19(39)24(41-7)44-21(10(4-28)27-9(3)31)22(11(32)5-29)45-26-23(18(38)15(35)12(6-30)43-26)46-25-20(40)17(37)14(34)8(2)42-25/h4,7-8,10-26,29-30,32-40H,5-6H2,1-3H3,(H,27,31)/t7-,8-,10-,11+,12+,13+,14+,15-,16+,17+,18-,19-,20-,21+,22+,23+,24-,25-,26-/m0/s1 |
Clave InChI |
APQKPNYMOAYHPL-ILVDQUQFSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)O)NC(=O)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)NC(=O)C)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
Sinónimos |
2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-[2-O-(α-L-fucopyranosyl)-b-D-galactopyranosyl]-D-glucopyranoside, Fuc1-α-2Gal1-b-4[Fuc1-α-3]GlcNAc |
Origen del producto |
United States |
Q1: What is the significance of the Lewis Y tetrasaccharide in biological systems?
A1: The this compound is a complex carbohydrate structure found on the surface of cells. It plays a critical role in cell-to-cell communication and recognition. [, ] In particular, it is often overexpressed on the surface of tumor cells, making it a potential target for cancer therapies. [, ]
Q2: How do antibodies recognize and bind to the this compound?
A2: Research using monoclonal antibodies like BR55-2 and BR96 has provided valuable insights. These antibodies exhibit high specificity for the this compound, binding to specific regions of its structure. Key interactions involve the OH-4 and OH-3 groups of the β-D-galactose unit, the 6-CH3 groups of the two fucose units, and the N-acetyl group of the β-D-N-acetylglucosamine residue. [] The spatial arrangement of these groups within the this compound creates a unique binding pocket that antibodies recognize. [, ]
Q3: Can peptides mimic the binding of this compound to antibodies?
A3: Yes, research has shown that specific peptides can mimic the this compound and bind to anti-Lewis Y antibodies. For instance, the peptide sequence APWLYGPA, particularly the APWLY motif, has demonstrated binding affinity to the B3 antibody, which targets the this compound. [] This finding suggests that these peptides might occupy a similar binding region in the antibody as the this compound itself, highlighting the possibility of developing peptide-based therapeutics or diagnostics targeting Lewis Y-related pathways. []
Q4: What are the potential applications of glycan microarrays in studying this compound?
A4: Glycan microarrays offer a powerful tool to study the interactions of this compound with various binding partners, including antibodies and lectins. These microarrays, containing immobilized this compound amongst other glycans, can help identify changes in glycan-binding proteins present in biological samples like saliva. [] This technology shows promise in developing non-invasive diagnostic tools for diseases like liver cirrhosis and liver cancer, where alterations in glycosylation patterns, including Lewis Y expression, are observed. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


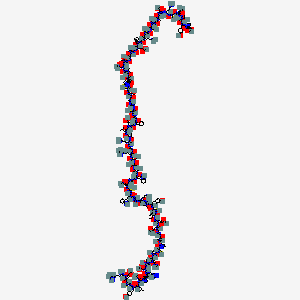
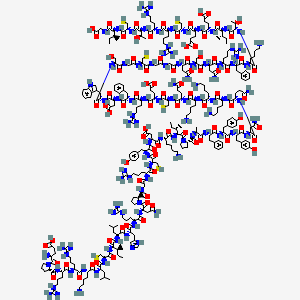
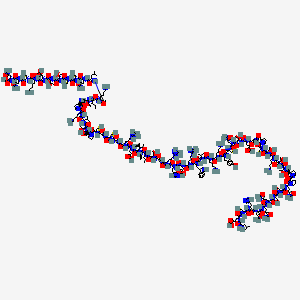
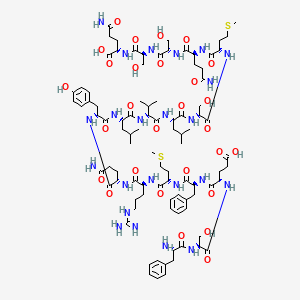
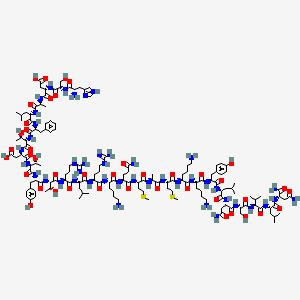
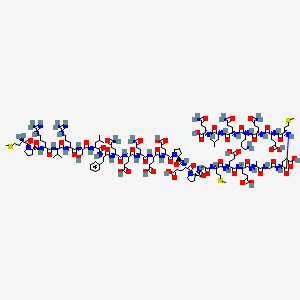

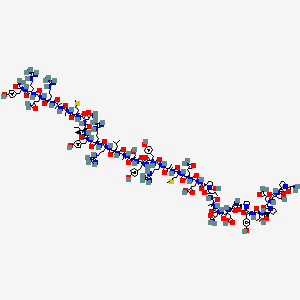
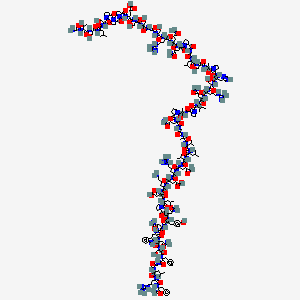

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)
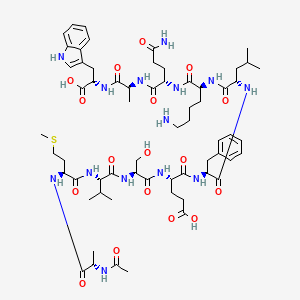
![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)
